(3E)-3-(2-{[(2,5-dimethoxyphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(2-nitrophenyl)butanamide
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Overview
Description
(3E)-3-(2-{(2,5-dimethoxyphenyl)aminoacetyl}hydrazinylidene)-N-(2-nitrophenyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinylidene group, a nitrophenyl group, and a dimethoxyphenyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(2-{(2,5-dimethoxyphenyl)aminoacetyl}hydrazinylidene)-N-(2-nitrophenyl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,5-dimethoxyaniline with an appropriate acylating agent to form the corresponding amide. This intermediate is then reacted with hydrazine hydrate to introduce the hydrazinylidene group. Finally, the nitrophenyl group is introduced through a coupling reaction with 2-nitrobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-(2-{(2,5-dimethoxyphenyl)aminoacetyl}hydrazinylidene)-N-(2-nitrophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and dimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of (3E)-3-(2-{(2,5-dimethoxyphenyl)aminoacetyl}hydrazinylidene)-N-(2-nitrophenyl)butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the presence of the nitrophenyl group suggests that the compound may generate reactive oxygen species, leading to oxidative stress in target cells. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with similar functional groups, used in organic synthesis.
Acetylacetone: Another compound with similar reactivity, used as a chelating agent and in various chemical reactions.
Uniqueness
(3E)-3-(2-{(2,5-dimethoxyphenyl)aminoacetyl}hydrazinylidene)-N-(2-nitrophenyl)butanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21N5O7 |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-N'-[(E)-[4-(2-nitroanilino)-4-oxobutan-2-ylidene]amino]oxamide |
InChI |
InChI=1S/C20H21N5O7/c1-12(10-18(26)21-14-6-4-5-7-16(14)25(29)30)23-24-20(28)19(27)22-15-11-13(31-2)8-9-17(15)32-3/h4-9,11H,10H2,1-3H3,(H,21,26)(H,22,27)(H,24,28)/b23-12+ |
InChI Key |
ROERYBMNWDWUHT-FSJBWODESA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C(=O)NC1=C(C=CC(=C1)OC)OC)/CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)C(=O)NC1=C(C=CC(=C1)OC)OC)CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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